molecular formula C13H15N3O2 B5457753 N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide

N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide

Cat. No. B5457753
M. Wt: 245.28 g/mol
InChI Key: RGHDXJLTDASVNM-UHFFFAOYSA-N
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Description

N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide is a compound with potential relevance in various fields of chemistry and biology. Its structure is a part of a broader family of isoxazole derivatives, known for their diverse chemical properties and biological activities. The research around this compound encompasses synthesis methodologies, structural analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide often involves strategies such as 1,3-dipolar cycloadditions, which are crucial for constructing the isoxazole ring. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating a methodological approach that could be adapted for N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide and similar compounds (Ruano, Fajardo, & Martín, 2005).

properties

IUPAC Name

N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-16(9-11-4-6-14-7-5-11)13(17)12-8-10(2)18-15-12/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHDXJLTDASVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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